N-Hydroxyglycine

Vue d'ensemble

Description

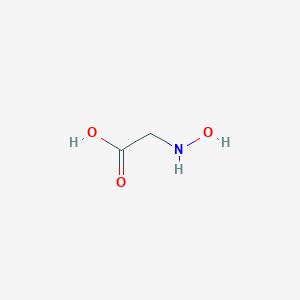

N-Hydroxyglycine is a chemical compound with the molecular formula C2H5NO3 It is a derivative of glycine, where the amino group is replaced by a hydroxylamine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Hydroxyglycine can be synthesized through several methods. One common approach involves the reaction of glycine with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:

NH2CH2COOH+NH2OH→NH2OHCH2COOH+H2O

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: N-Hydroxyglycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxime derivatives.

Reduction: It can be reduced to form glycine.

Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxime derivatives.

Reduction: Formation of glycine.

Substitution: Formation of substituted glycine derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block in Synthesis : NHG serves as a versatile building block in the synthesis of more complex molecules. Its functional groups enable the formation of various derivatives that can be utilized in chemical reactions.

- Metal Chelation : The hydroxamate group facilitates metal ion binding, making NHG valuable in studies related to metal ion interactions and stability .

Biology

- Enzymatic Reactions : NHG is studied for its potential role in enzymatic reactions, particularly as an inhibitor of certain enzymes. It has shown efficacy against bacterial cyanide formation and DNA synthesis in HeLa cells by targeting specific biosynthetic pathways .

- Moisturizing Agent : Research indicates that NHG exhibits significant water-holding capacity, outperforming established moisturizers like hyaluronic acid and glycerine. In studies involving snake skin models, NHG demonstrated over 200% greater moisture uptake compared to water alone when incorporated into commercial emollients .

Medicine

- Therapeutic Potential : NHG is being investigated for its therapeutic applications, particularly as an inhibitor of enzymes involved in metabolic pathways. Its ability to inhibit DNA synthesis suggests potential uses in cancer research and treatment .

- Stabilization of Peptide Structures : Incorporating NHG into peptide backbones has been shown to stabilize β-sheet structures through enhanced hydrogen bonding. This property is significant for developing biomimetic materials and therapeutic peptides .

Industry

- Chemical Production : NHG is utilized in the production of various chemicals and materials, particularly those requiring specific chelation properties or moisture-retaining capabilities .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Synthesis | Acts as a building block for complex molecules |

| Biology | Enzyme Inhibition | Inhibits bacterial cyanide formation; targets DNA synthesis |

| Medicine | Therapeutics | Potential inhibitor of metabolic enzymes; stabilizes peptide structures |

| Industry | Chemical Production | Used in formulations requiring moisture retention |

Case Study 1: Moisturizing Properties

A study assessed the moisturizing effects of NHG on shed snake skin (Pantherophis guttatus). When incorporated at 10% into Oilatum cream, NHG significantly increased water uptake compared to control treatments. This study highlights NHG's potential as an effective moisturizing agent in dermatological applications .

Case Study 2: Enzyme Inhibition

Research demonstrated that NHG inhibits DNA synthesis in HeLa cells specifically by targeting the biosynthesis of deoxyribonucleotides from ribonucleotides. This finding suggests its potential role in cancer treatment strategies by disrupting cellular proliferation pathways .

Mécanisme D'action

The mechanism of action of N-Hydroxyglycine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of laccase enzymes and other oxidoreductases.

Comparaison Avec Des Composés Similaires

N-Hydroxyglycine can be compared with other similar compounds such as N-Hydroxyserine, L-Homoserine, and α-Hydroxyglycine. These compounds share similar structural features but differ in their functional groups and properties. For example:

N-Hydroxyserine: Contains a hydroxyl group on the serine backbone.

L-Homoserine: Contains an additional methylene group compared to serine.

α-Hydroxyglycine: Contains a hydroxyl group on the alpha carbon of glycine.

This compound is unique due to its specific hydroxylamine group, which imparts distinct chemical and biological properties.

Activité Biologique

N-Hydroxyglycine (Hyg) is a compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and various biological effects, supported by data tables and case studies.

1. Chemical Structure and Properties

This compound is a derivative of glycine where a hydroxyl group is substituted at the nitrogen atom. Its chemical structure can be represented as follows:

The presence of the hydroxyl group enhances its hydrogen-bonding capabilities, which plays a crucial role in its biological interactions.

2. Synthesis

The synthesis of this compound has been achieved through various methods, with yields reported around 76% using established protocols. The compound exhibits a melting point between 137°C and 139°C, consistent with literature values, confirming successful synthesis .

3.1 Moisturizing Properties

This compound has shown significant potential as a moisturizing agent. A study demonstrated that it could bind between 8 to 12 water molecules , exhibiting superior water-holding capacity compared to traditional moisturizing compounds like glycerin and hyaluronic acid. This property makes it a candidate for treating dry skin conditions, particularly in formulations aimed at repairing skin barrier dysfunction .

Table 1: Water-Holding Capacity of Various Compounds

| Compound | Water Binding Capacity (molecules) |

|---|---|

| This compound | 8-12 |

| N-Hydroxyserine | 8-10 |

| Glycerin | 5-7 |

| Hyaluronic Acid | 6-8 |

3.2 Laccase Inhibition

Research has identified this compound as a novel inhibitor of laccase, an enzyme involved in the oxidation of phenolic compounds. This inhibition could have implications for controlling fungal growth and other biotechnological applications . The compound's mechanism involves binding to the enzyme's active site, thus preventing substrate access.

3.3 Antioxidant Activity

This compound has also been studied for its antioxidant properties. It exhibits the ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress. This activity is particularly relevant in the context of skin health and aging .

Case Study 1: Moisturization Efficacy

In an experimental setup involving snake skin as a model for human skin, formulations containing this compound were shown to enhance moisture uptake significantly compared to untreated controls. The study found that when incorporated at 10% concentration in a cream base, it resulted in over 200% greater moisture retention than water alone .

Case Study 2: Antifungal Applications

Another study explored the antifungal properties of this compound against various fungal strains. The results indicated that it effectively inhibited fungal growth at certain concentrations, suggesting potential use in antifungal treatments or preservatives in cosmetic formulations .

5. Conclusion

This compound stands out due to its multifaceted biological activities ranging from moisturizing effects to enzyme inhibition and antioxidant properties. Its ability to bind water molecules makes it particularly valuable in dermatological applications, while its role as a laccase inhibitor opens avenues for further research in agricultural and pharmaceutical contexts.

Future studies should focus on elucidating the precise mechanisms behind these activities and exploring potential clinical applications in dermatology and beyond.

Propriétés

IUPAC Name |

2-(hydroxyamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO3/c4-2(5)1-3-6/h3,6H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWGWQRXHVJJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188959 | |

| Record name | Glycine, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3545-78-6 | |

| Record name | N-Hydroxyglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3545-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxyamino)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxyglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(HYDROXYAMINO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVT2AQ968S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Hydroxyglycine acts as an inhibitor of several enzymes. It shows activity against bacterial cyanide formation by targeting the particulate fraction involved in the decarboxylation of glycine []. Furthermore, this compound demonstrates inhibitory effects on DNA synthesis in HeLa cells, specifically targeting the biosynthesis of deoxyribonucleotides from ribonucleotides []. It also acts as a novel inhibitor of laccase, an enzyme found in various organisms, including the fungus Penicillium citrinum YH-31 [] and higher plants []. Lastly, it has been identified as a potential inhibitor of squalene synthase [, ].

A: this compound, also known as N-formyl-N-hydroxyglycine when referring to its monosodium salt (Hadacidin), possesses a hydroxamate group (-C(=O)NHOH). This functional group is known to chelate metal ions, a feature observed in the crystal structures of its mono- and disodium salts []. The hydroxamate group in the monosodium salt is not conjugated, whereas in the disodium salt, there is significant electron delocalization. This difference in conjugation is attributed to ionization and crystal packing [].

A: this compound and several of its derivatives (N-methylhydroxyurea, N-acetylhydroxyurea, N-hydroxyguanidine, N-hydroxyurethane, N-ethylhydroxyurea) have been shown to inhibit the incorporation of thymidine into the DNA of HeLa cells without significantly impacting RNA or protein synthesis. This suggests that these compounds specifically target a step in deoxyribonucleotide biosynthesis [].

A: While the exact mechanism is not fully elucidated, studies have explored the structure-activity relationship of this compound and its derivatives in inhibiting laccases from different sources. Notably, this compound showed inhibition towards laccases from Penicillium citrinum YH-31 [] and a subset of plant laccases []. These findings indicate that subtle structural differences in laccases from various sources might influence their sensitivity to this compound.

A: Yes, this compound has been used to study nutrient-dependent pinocytosis in the slime mold Dictyostelium discoideum. The compound inhibits a specific, nutrient-dependent type of pinocytosis in this organism, highlighting its utility in dissecting cellular processes [].

A: Research suggests that this compound is involved in the biosynthesis of the unusual natural product alchivemycin A. Feeding studies with (13)C-labeled this compound confirmed its incorporation into the 2H-tetrahydro-4,6-dioxo-1,2-oxazine ring of alchivemycin A, suggesting a unique biosynthetic pathway involving both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems [].

A: this compound, alongside other unnatural hygroscopic amino acids, has been proposed for use in dermal compositions. Due to its hygroscopic nature, it is suggested to improve the moisture retention and uptake properties of skin [].

A: Studies using Chromobacterium violaceum extracts showed that this compound acts as a non-competitive inhibitor of cyanide formation from glycine. This suggests that this compound interacts with the enzyme responsible for cyanide production, but not at the active site where glycine binds [].

A: this compound derivatives have shown potential as chiral building blocks in organic synthesis. For example, N-benzyl-2,3-O-isopropylidene-D-glyceraldehyde nitrone, a derivative, has been utilized as an effective this compound cation equivalent in the enantiodivergent synthesis of D- and L-secondary N-hydroxy-α-amino acids [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.